![molecular formula C15H11FN2OS B437971 4-fluoro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 313660-05-8](/img/structure/B437971.png)
4-fluoro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
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Description
“4-fluoro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide” is a chemical compound with the molecular formula C15H11FN2OS . It belongs to the class of benzothiazoles, which are bicyclic heterocycles .
Synthesis Analysis
The synthesis of benzothiazole derivatives often starts from simple commercially available building blocks, such as benzo[d]thiazole-2-thiol and primary and secondary amines . A unified approach to N-substituted and N,N-disubstituted benzothiazole sulfonamides has been reported .Molecular Structure Analysis
The molecular structure of “this compound” includes a benzothiazole ring, which is a fused ring structure containing a benzene ring and a thiazole ring .Chemical Reactions Analysis
Benzothiazole derivatives have been synthesized via various chemical reactions, including S oxidation/S-N coupling approach, S-N coupling/S-oxidation sequence, and S-oxidation/S-F bond formation/SuFEx approach .Physical And Chemical Properties Analysis
The average mass of “this compound” is 286.324 Da, and its monoisotopic mass is 286.057617 Da .Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s activity . This interaction and the resulting changes contribute to their anti-tubercular activity .
Biochemical Pathways
Benzothiazole derivatives are known to affect the activity of their target proteins, which can influence various biochemical pathways .
Result of Action
tuberculosis , suggesting that they may have significant effects at the molecular and cellular levels.
properties
IUPAC Name |
4-fluoro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2OS/c1-9-2-7-12-13(8-9)20-15(17-12)18-14(19)10-3-5-11(16)6-4-10/h2-8H,1H3,(H,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGGBCGBDBEDTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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